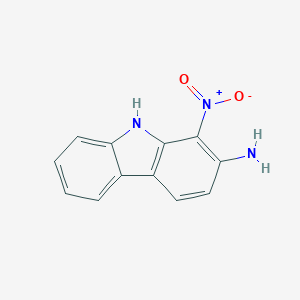

1-Nitro-9H-carbazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Nitro-9H-carbazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Electronics

1-Nitro-9H-carbazol-2-amine serves as a crucial building block in the synthesis of organic semiconductors and light-emitting materials . Its excellent optoelectronic properties make it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : The compound contributes to the efficiency and performance of OLEDs, which are widely used in displays and lighting technologies.

- Organic Photovoltaic Cells (OPVs) : It plays a role in enhancing the charge carrier mobility and stability of OPVs, thereby improving their energy conversion efficiency .

Pharmaceuticals

The compound exhibits notable biological activities , making it a candidate for therapeutic applications. Key areas include:

- Anticancer Properties : Research indicates that carbazole derivatives, including this compound, can inhibit cancer cell proliferation. For instance, studies have shown efficacy against HepG2 and A875 cancer cell lines .

- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal activities, with derivatives showing effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. .

- Anti-inflammatory Effects : As part of a broader class of anti-inflammatory drugs, this compound has been explored for its potential to mitigate inflammatory responses .

Materials Science

In materials science, this compound is utilized in developing advanced materials with unique electronic and optical properties. Applications include:

- Conducting Polymers : The compound's structure allows it to be integrated into conducting polymers used in various electronic devices.

- Sensors : Its properties enable the development of sensors that can detect environmental changes or specific chemical substances .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various carbazole derivatives, including this compound. Results indicated significant cytotoxicity against HepG2 liver cancer cells, suggesting that modifications to the carbazole structure could enhance therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of 1-nitro derivatives revealed that certain compounds exhibited strong activity against Gram-positive bacteria. The study highlighted the potential for developing new antibacterial agents based on this compound .

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group (-NO₂) at the 1-position undergoes selective reduction to form amine derivatives. Key findings include:

-

Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 50°C, the nitro group is reduced to an amine (-NH₂) with >90% yield .

-

Tin/HCl Reduction : Reduction with Sn in concentrated HCl produces 1-amino-9H-carbazol-2-amine, confirmed by NMR and IR spectroscopy .

Table 1: Reduction Conditions and Outcomes

| Reducing Agent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol | 50°C | 92% | 1-Amino-9H-carbazol-2-amine |

| Sn/HCl | HCl | Reflux | 85% | 1-Amino-9H-carbazol-2-amine |

Nucleophilic Aromatic Substitution

The electron-deficient nitroarene ring facilitates regioselective substitution at activated positions:

-

Amination : Under transition metal-free conditions, C–H/N–H cross-coupling with aliphatic amines (e.g., indoline) in DMF at −30°C yields 4-nitro-N-arylamine derivatives .

-

Halogenation : Chlorination at the 4-position occurs via electrophilic substitution using Cl₂/FeCl₃, confirmed by X-ray crystallography .

Mechanistic Insight :

Amination proceeds via nitrogen radical intermediates, where O₂ acts as an oxidant. The para-selectivity arises from radical recombination pathways .

Oxidative Coupling Reactions

The amine group at the 2-position participates in oxidative coupling:

-

Diazo Coupling : Reaction with aryl diazonium salts in acidic media produces azo-linked carbazole derivatives (λₘₐₓ = 450–480 nm) .

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) generates imine derivatives, characterized by FT-IR and mass spectrometry .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

-

Pyrrolocarbazole Synthesis : Heating with α,β-unsaturated ketones in DMF yields pyrrolo[2,3-c]carbazoles, exhibiting fluorescence properties .

-

Quinoline Derivatives : Reaction with maleic anhydride followed by cyclization produces quinoline-fused carbazoles, validated by single-crystal X-ray analysis .

Biological Interactions

The nitro and amine groups contribute to antiviral activity:

-

Anti-HCV Activity : Derivatives with C8 alkyl chains show EC₅₀ = 0.031 µM against HCV genotype 1b, attributed to inhibition of viral RNA replication .

-

Structure-Activity Relationship (SAR) : Electron-withdrawing nitro groups enhance binding to viral proteases, while amine substituents improve solubility .

Stability and Degradation

Propriétés

Numéro CAS |

158321-20-1 |

|---|---|

Formule moléculaire |

C12H9N3O2 |

Poids moléculaire |

227.22 g/mol |

Nom IUPAC |

1-nitro-9H-carbazol-2-amine |

InChI |

InChI=1S/C12H9N3O2/c13-9-6-5-8-7-3-1-2-4-10(7)14-11(8)12(9)15(16)17/h1-6,14H,13H2 |

Clé InChI |

VBGFPAQMPICEPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)[N+](=O)[O-] |

SMILES canonique |

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)[N+](=O)[O-] |

Key on ui other cas no. |

158321-20-1 |

Synonymes |

1-Nitro-2-aminocarbazole |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.